Ethyl (4-formyl-2-methoxyphenoxy)acetate

Description

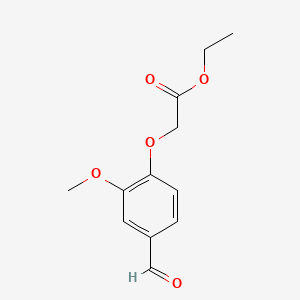

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(4-formyl-2-methoxyphenoxy)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O5/c1-3-16-12(14)8-17-10-5-4-9(7-13)6-11(10)15-2/h4-7H,3,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVYWLZTVBMJCGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=C(C=C(C=C1)C=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20359527 | |

| Record name | Ethyl (4-formyl-2-methoxyphenoxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20359527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51264-70-1 | |

| Record name | Acetic acid, 2-(4-formyl-2-methoxyphenoxy)-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51264-70-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl (4-formyl-2-methoxyphenoxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20359527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl (4-formyl-2-methoxyphenoxy)acetate

Introduction: A Versatile Intermediate in Synthetic Chemistry

Ethyl (4-formyl-2-methoxyphenoxy)acetate, bearing the CAS Number 51264-70-1, is a significant organic compound characterized by its unique molecular structure that incorporates an aldehyde, an ether, and an ester functional group.[1] This trifunctional arrangement makes it a highly valuable intermediate in the synthesis of a wide array of more complex molecules. Its strategic importance is particularly noted in the fields of pharmaceutical development, fine chemical manufacturing, and the creation of novel fragrances and agrochemicals.[1] The inherent reactivity of its functional groups allows for a diverse range of chemical transformations, positioning it as a key building block for researchers and synthetic chemists.[1] This guide provides a comprehensive overview of its synthesis, characterization, and applications, tailored for professionals in drug development and chemical research.

Physicochemical Properties and Molecular Structure

A thorough understanding of the physicochemical properties of Ethyl (4-formyl-2-methoxyphenoxy)acetate is fundamental to its effective application in synthetic protocols. The key properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 51264-70-1 | [Myskinrecipes.com] |

| Molecular Formula | C₁₂H₁₄O₅ | [Myskinrecipes.com] |

| Molecular Weight | 238.24 g/mol | [Myskinrecipes.com] |

| MDL Number | MFCD01764358 | [Myskinrecipes.com] |

The molecular structure, featuring a vanillin-derived core, is the primary determinant of its chemical reactivity and utility. The aldehyde group is a versatile handle for nucleophilic additions and reductive aminations, the ether linkage provides stability, and the ethyl acetate moiety can be hydrolyzed to the corresponding carboxylic acid or undergo transesterification.

Synthesis of Ethyl (4-formyl-2-methoxyphenoxy)acetate: A Practical Approach

The most common and efficient method for the synthesis of Ethyl (4-formyl-2-methoxyphenoxy)acetate is through the Williamson ether synthesis.[2][3] This well-established reaction involves the O-alkylation of a phenoxide with an alkyl halide.[2] In this specific case, the readily available and naturally derived vanillin serves as the phenolic starting material.

The reaction proceeds by deprotonating the hydroxyl group of vanillin with a suitable base to form a phenoxide ion. This nucleophilic phenoxide then attacks the electrophilic carbon of ethyl bromoacetate in an SN2 reaction, leading to the formation of the desired ether linkage.

Caption: Workflow for the synthesis of Ethyl (4-formyl-2-methoxyphenoxy)acetate.

Detailed Experimental Protocol

This protocol is a synthesized methodology based on established Williamson ether synthesis procedures.

Materials:

-

Vanillin

-

Ethyl bromoacetate

-

Potassium carbonate (anhydrous)

-

N,N-Dimethylformamide (DMF, anhydrous)

-

Ethyl acetate

-

Hexane

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve vanillin in anhydrous DMF.

-

Base Addition: Add anhydrous potassium carbonate to the solution. The amount of base should be in slight excess relative to the vanillin to ensure complete deprotonation.

-

Alkylation: To the stirred suspension, add ethyl bromoacetate dropwise at room temperature.

-

Reaction Progression: Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and stir for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the aqueous layer with ethyl acetate.

-

Washing: Wash the combined organic layers with brine to remove any remaining DMF and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is then purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to yield the pure Ethyl (4-formyl-2-methoxyphenoxy)acetate.[4][5]

Characterization and Spectroscopic Analysis

The identity and purity of the synthesized Ethyl (4-formyl-2-methoxyphenoxy)acetate must be confirmed through rigorous spectroscopic analysis.

Expected Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methoxy group, the methylene protons of the acetate and ether linkage, and the ethyl group of the ester. The aldehyde proton will appear as a singlet at a downfield chemical shift (typically around 9.8 ppm).

-

¹³C NMR: The carbon NMR spectrum will display distinct resonances for the carbonyl carbons of the aldehyde and ester, the aromatic carbons, the methoxy carbon, and the aliphatic carbons of the ethyl acetate moiety.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit strong absorption bands corresponding to the C=O stretching vibrations of the aldehyde and the ester, as well as C-O stretching vibrations for the ether and ester groups.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (238.24 g/mol ).

Applications in Drug Development and Fine Chemical Synthesis

The utility of Ethyl (4-formyl-2-methoxyphenoxy)acetate lies in its role as a versatile intermediate.[1] Its aldehyde functionality is a key feature, allowing for the construction of more complex molecular architectures through various chemical transformations.

Caption: Potential synthetic transformations of Ethyl (4-formyl-2-methoxyphenoxy)acetate.

While specific, publicly documented examples of its direct use in late-stage drug candidates are not abundant, its structural motif is present in various classes of bioactive molecules. The vanillin-derived core is a common feature in many natural products and pharmaceuticals. Therefore, this intermediate serves as a valuable starting point for the synthesis of:

-

Novel Heterocyclic Compounds: The aldehyde can be a precursor for the synthesis of various heterocyclic rings, which are prevalent in medicinal chemistry.

-

Chalcone and Stilbene Derivatives: These classes of compounds are known for their diverse biological activities, and the aldehyde group of the title compound is an ideal starting point for their synthesis via aldol condensation or the Wittig reaction.

-

Pharmaceutical Intermediates: Its structure allows for the introduction of pharmacophoric features, making it a useful building block in the multi-step synthesis of active pharmaceutical ingredients (APIs).

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling Ethyl (4-formyl-2-methoxyphenoxy)acetate.

-

Handling: Use in a well-ventilated area, preferably in a fume hood.[6] Avoid contact with skin, eyes, and clothing.[6][7] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[6]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[6][7]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

Ethyl (4-formyl-2-methoxyphenoxy)acetate is a valuable and versatile synthetic intermediate with significant potential in various areas of chemical research and development. Its straightforward synthesis from readily available starting materials, combined with the reactivity of its multiple functional groups, makes it an attractive building block for the creation of complex and potentially bioactive molecules. This guide provides a foundational understanding of its synthesis, properties, and applications, empowering researchers to effectively utilize this compound in their synthetic endeavors.

References

- Duan, H. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.

- Organic Chemistry Williamson Ether Synthesis. University of Richmond.

- Williamson Ether Synthesis.

- Suryanti, V., et al. (2024). STUDY OF SYNTHESIS OF ETHYL-2-(4-ALLYL-2- METHOXYPHENOXY)ACETATE IN POLAR APROTIC SOLVENTS. Walailak Journal of Science and Technology.

- Williamson ether synthesis | Request PDF.

- Ethyl (4-Formyl-2-Methoxyphenoxy)

- Study of Synthesis of Ethyl-2-(4-Allyl-2-Methoxyphenoxy)Acetate in Polar Aprotic Solvents.

- Contents. The Royal Society of Chemistry.

- Ethyl (2-methoxyphenoxy)

- Ethyl 2-(4-methoxyphenoxy)

- Ethyl (2-methoxyphenoxy)

- Development of a New Route for Separating and Purifying 4-Ethyl-2-methoxyphenol Based on the Reaction Mechanism between the Chemical and Calcium Ion.

- SAFETY D

- SAFETY D

- ethyl acetate - SAFETY D

- Wiley-VCH 2007 - Supporting Inform

- SAFETY D

- EPA/NIH Mass Spectral D

- 2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid. MDPI.

- Supplementary Inform

- 4-acetyl-2-methoxyphenyl acet

Sources

- 1. Ethyl (4-Formyl-2-Methoxyphenoxy)Acetate [myskinrecipes.com]

- 2. francis-press.com [francis-press.com]

- 3. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [cambridge.org]

- 4. scholarship.richmond.edu [scholarship.richmond.edu]

- 5. journal.walisongo.ac.id [journal.walisongo.ac.id]

- 6. rcilabscan.com [rcilabscan.com]

- 7. fishersci.com [fishersci.com]

Ethyl (4-formyl-2-methoxyphenoxy)acetate: Structural Architecture and Synthetic Utility

Executive Summary

Ethyl (4-formyl-2-methoxyphenoxy)acetate (CAS: 51264-70-1) represents a strategic bifunctional building block in medicinal chemistry and advanced organic synthesis. Structurally derived from vanillin (4-hydroxy-3-methoxybenzaldehyde), this compound features a masked carboxylate (ethyl ester) and a reactive aldehyde, positioned around an electron-rich aromatic core.

This technical guide dissects the molecular architecture, validated synthetic protocols, and physiochemical properties of this compound. Beyond its role as a simple intermediate, recent crystallographic and computational studies (DFT/Hirshfeld surface analysis) highlight its potential in Non-Linear Optical (NLO) applications and as a scaffold for designing antiviral agents (e.g., SARS-CoV-2 RdRp inhibitors).

Molecular Architecture & Physiochemical Properties[1][2]

Structural Analysis

The molecule consists of a trisubstituted benzene ring. The core pharmacophore is the vanilloid motif (3-methoxy-4-alkoxybenzaldehyde).

-

Position 1 (Formyl group): Acts as an electrophilic center for Schiff base formation or Knoevenagel condensations.

-

Position 2 (Methoxy group): Provides electron donation via resonance (+M effect) and intramolecular hydrogen bonding capabilities in derivatives.

-

Position 4 (Ethyl acetoxy tail): The phenolic hydroxyl of vanillin is alkylated with an ethyl acetate moiety. This modification increases lipophilicity (LogP) and introduces a hydrolyzable ester linkage, allowing for the generation of carboxylic acid derivatives or hydrazides.

Key Properties Table

| Property | Data | Note |

| Formula | ||

| Molecular Weight | 238.24 g/mol | |

| Appearance | White to off-white crystalline solid | Recrystallized from ethanol/hexane |

| Melting Point | 64–66 °C | Distinct sharp melting point indicates high purity |

| Solubility | Soluble in DMF, DMSO, Acetone, Chloroform | Poorly soluble in water |

| Dipole Moment | High (Calculated) | Contributes to NLO activity |

Synthetic Protocol: Validated Methodology

Reaction Logic (Causality)

The synthesis relies on a Williamson Ether Synthesis mechanism.

-

Why Vanillin? It provides a naturally abundant, renewable aromatic scaffold with pre-installed aldehyde and methoxy functionality.

-

Why Potassium Carbonate (

)? A mild, anhydrous base is sufficient to deprotonate the phenolic hydroxyl ( -

Why Acetone/DMF? Polar aprotic solvents stabilize the phenoxide intermediate and facilitate the

attack on the alkyl halide.

Step-by-Step Procedure

Reagents:

-

Vanillin (1.0 eq)

-

Ethyl chloroacetate (1.1 eq)

-

Potassium Carbonate (anhydrous, 2.0 eq)

-

Potassium Iodide (catalytic, 0.1 eq - optional Finkelstein enhancement)

-

Solvent: Dry Acetone or DMF

Protocol:

-

Activation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Vanillin (15.2 g, 100 mmol) in dry acetone (150 mL). Add anhydrous

(27.6 g, 200 mmol). Stir at room temperature for 30 minutes to generate the phenoxide anion. -

Alkylation: Add Ethyl chloroacetate (13.5 g, 110 mmol) dropwise. Optional: Add catalytic KI to accelerate the reaction via in situ formation of the more reactive ethyl iodoacetate.

-

Reflux: Heat the mixture to reflux (

C for acetone) for 6–8 hours. Monitor progress via TLC (System: Hexane/Ethyl Acetate 7:3). -

Work-up:

-

Filter off the inorganic salts (

, unreacted -

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Pour the residue into ice-cold water (200 mL) to precipitate the product.

-

-

Purification: Filter the solid precipitate, wash with cold water, and recrystallize from Ethanol or an Ethanol/Hexane mixture to yield colorless crystals.

Synthetic Pathway Visualization

Figure 1: Williamson ether synthesis pathway converting Vanillin to Ethyl (4-formyl-2-methoxyphenoxy)acetate.

Spectroscopic Characterization

To validate the structure, the following spectroscopic signals must be confirmed. The absence of the phenolic -OH stretch in IR and the appearance of the ester signals are critical quality attributes.

NMR Data ( and )[2]

| Nucleus | Shift ( | Multiplicity | Assignment |

| 9.85 | Singlet (1H) | Aldehyde (-CHO) | |

| 7.42 – 6.98 | Multiplet (3H) | Aromatic protons (Vanillin core) | |

| 4.78 | Singlet (2H) | Methylene (-O-CH | |

| 4.25 | Quartet (2H) | Ethyl Ester (-O-CH | |

| 3.92 | Singlet (3H) | Methoxy (-OCH | |

| 1.28 | Triplet (3H) | Ethyl Ester (-O-CH | |

| 190.8 | - | Carbonyl (Aldehyde) | |

| 168.5 | - | Carbonyl (Ester) |

Infrared Spectroscopy (FT-IR)

-

1750–1735 cm

: Strong C=O stretch (Ester). -

1690–1680 cm

: Strong C=O stretch (Aldehyde). -

2850 & 2750 cm

: C-H stretching (Fermi resonance of aldehyde). -

Absence: No broad band at 3200–3500 cm

(confirms consumption of Phenolic OH).

Reactivity & Applications in Drug Design[3]

This molecule is not merely an endpoint but a divergent intermediate. Its dual functionality allows for orthogonal derivatization.

Chemical Reactivity Profile

-

Schiff Base Formation: The aldehyde reacts with primary amines (anilines, hydrazides) to form imines. These derivatives often exhibit enhanced biological activity (antimicrobial, anticancer).

-

Knoevenagel Condensation: The aldehyde can react with active methylene compounds (e.g., malononitrile) to extend the conjugation, often used in synthesizing dyes or NLO materials.

-

Hydrazide Conversion: The ethyl ester can be reacted with hydrazine hydrate to form the corresponding acid hydrazide, a precursor for 1,2,4-triazoles and oxadiazoles.

Biological & Computational Insights

Recent studies (Mohamed et al., 2024) utilizing Hirshfeld Surface Analysis and DFT calculations have revealed:

-

NLO Potential: The molecule exhibits significant charge transfer properties, making it a candidate for non-linear optical materials.

-

Protein Binding: Molecular docking simulations suggest high affinity for the SARS-CoV-2 RdRp (RNA-dependent RNA polymerase), indicating potential as a viral replication inhibitor. The ester and aldehyde oxygens act as key hydrogen bond acceptors in the active site.

Reactivity Flowchart

Figure 2: Divergent synthetic utility of the title compound.

References

-

Mohamed, S. K., Ahsin, A., Rehman, H. M., et al. (2024).[1] XRD/DFT, Hirshfeld surface analysis and molecular modelling simulations for unfolding reactivity of newly synthesized vanillin derivatives: excellent optical, NLO and protein binding efficiency. Journal of Biomolecular Structure and Dynamics. [Link]

-

PubChem. (n.d.). Compound Summary: Ethyl (4-formyl-2-methoxyphenoxy)acetate.[2][3][4] National Library of Medicine. [Link]

Sources

- 1. XRD/DFT, Hirshfeld surface analysis and molecular modelling simulations for unfolding reactivity of newly synthesized vanillin derivatives: excellent optical, NLO and protein binding efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. 2-(4-formyl-2-methoxyphenoxy)-N-(2-methoxyphenyl)acetamide | 247592-82-1 | Benchchem [benchchem.com]

- 4. discovery.researcher.life [discovery.researcher.life]

An In-Depth Technical Guide to the NMR Analysis of Ethyl (4-formyl-2-methoxyphenoxy)acetate

This technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) spectra of Ethyl (4-formyl-2-methoxyphenoxy)acetate, a key intermediate in the synthesis of various fine chemicals and pharmaceuticals.[1] This document is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into the structural elucidation of this compound using modern NMR techniques.

Introduction

Ethyl (4-formyl-2-methoxyphenoxy)acetate is a vanillin derivative characterized by the presence of aldehyde, ether, and ester functional groups.[1] The precise and unambiguous confirmation of its molecular structure is paramount for its application in further chemical synthesis. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for the structural elucidation of organic molecules in solution. This guide will delve into the detailed analysis of the ¹H and ¹³C NMR spectra of Ethyl (4-formyl-2-methoxyphenoxy)acetate, providing a rationale for the observed chemical shifts, coupling patterns, and signal assignments.

Molecular Structure and Numbering

The structural integrity of Ethyl (4-formyl-2-methoxyphenoxy)acetate is the foundation of its chemical reactivity. A clear and systematic numbering of the atoms is essential for an unambiguous assignment of NMR signals. The numbering convention used throughout this guide is presented below.

Figure 1: Molecular structure and atom numbering of Ethyl (4-formyl-2-methoxyphenoxy)acetate.

Experimental Protocol: Synthesis and NMR Sample Preparation

A robust and reproducible experimental protocol is the bedrock of reliable spectral data. The following sections detail the synthesis of Ethyl (4-formyl-2-methoxyphenoxy)acetate and the subsequent preparation of the sample for NMR analysis.

Synthesis of Ethyl (4-formyl-2-methoxyphenoxy)acetate

The title compound was synthesized via the O-alkylation of vanillin with ethyl bromoacetate. This established method provides a clean product in high yield.

Step-by-Step Protocol:

-

Reactant Preparation: To a solution of vanillin (1 equivalent) in a suitable polar aprotic solvent such as acetone, add potassium carbonate (1.5 equivalents).

-

Addition of Alkylating Agent: Add ethyl bromoacetate (1.1 equivalents) to the reaction mixture.

-

Reaction Conditions: Reflux the mixture for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After completion of the reaction, filter the solid potassium carbonate and evaporate the solvent under reduced pressure.

-

Purification: The crude product is purified by recrystallization from ethanol to yield Ethyl (4-formyl-2-methoxyphenoxy)acetate as a white solid.

NMR Sample Preparation

Proper sample preparation is critical for obtaining high-resolution NMR spectra.

Step-by-Step Protocol:

-

Solvent Selection: Chloroform-d (CDCl₃) is a suitable solvent for Ethyl (4-formyl-2-methoxyphenoxy)acetate due to its excellent dissolving power for moderately polar organic compounds and its single, well-defined residual solvent peak.

-

Sample Weighing: Accurately weigh approximately 10-20 mg of the purified solid.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of CDCl₃ in a clean, dry vial.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, 5 mm NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is added as an internal standard for referencing the chemical shifts to 0.00 ppm.

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides a wealth of information regarding the number of different types of protons, their chemical environment, and their connectivity to neighboring protons.

Predicted ¹H NMR Data

Based on the structure, the following signals are anticipated:

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| H (Aldehyde) | ~9.8 | Singlet | 1H | - |

| H (Aromatic) | ~7.4 | Multiplet | 2H | |

| H (Aromatic) | ~6.9 | Doublet | 1H | |

| O-CH₂ (Acetate) | ~4.7 | Singlet | 2H | - |

| O-CH₂ (Ethyl) | ~4.2 | Quartet | 2H | ~7.1 |

| O-CH₃ (Methoxy) | ~3.9 | Singlet | 3H | - |

| CH₃ (Ethyl) | ~1.3 | Triplet | 3H | ~7.1 |

Detailed ¹H NMR Signal Assignments from Experimental Data

The experimentally obtained ¹H NMR spectrum (500 MHz, CDCl₃) shows the following signals:

-

δ 9.88 (s, 1H, -CHO): The aldehydic proton appears as a sharp singlet in the far downfield region. This significant deshielding is due to the strong electron-withdrawing nature of the carbonyl group and the anisotropic effect of the benzene ring.

-

δ 7.45-7.42 (m, 2H, Ar-H): These two aromatic protons appear as a multiplet. Their downfield shift is characteristic of protons on an aromatic ring substituted with an electron-withdrawing aldehyde group.

-

δ 6.98 (d, J=8.0 Hz, 1H, Ar-H): This aromatic proton appears as a doublet, with the splitting arising from coupling to one neighboring aromatic proton. Its upfield shift relative to the other aromatic protons is due to the electron-donating effect of the ether and methoxy groups.

-

δ 4.71 (s, 2H, -OCH₂-): The two protons of the methylene group adjacent to the phenoxy oxygen appear as a singlet. The absence of coupling indicates no adjacent protons.

-

δ 4.28 (q, J=7.1 Hz, 2H, -OCH₂CH₃): The methylene protons of the ethyl group appear as a quartet due to coupling with the three adjacent methyl protons (n+1 rule, 3+1=4).

-

δ 3.93 (s, 3H, -OCH₃): The three protons of the methoxy group appear as a sharp singlet, characteristic of this functional group.

-

δ 1.31 (t, J=7.1 Hz, 3H, -OCH₂CH₃): The methyl protons of the ethyl group appear as a triplet due to coupling with the two adjacent methylene protons (n+1 rule, 2+1=3).

¹³C NMR and DEPT Spectral Analysis

The ¹³C NMR spectrum, in conjunction with Distortionless Enhancement by Polarization Transfer (DEPT) experiments, allows for the definitive assignment of all carbon atoms in the molecule.

Predicted and Experimental ¹³C NMR Data

The broadband proton-decoupled ¹³C NMR spectrum (125 MHz, CDCl₃) and DEPT analysis provide the following assignments:

| Carbon Assignment | DEPT-135 | DEPT-90 | Chemical Shift (δ, ppm) | Rationale |

| C=O (Aldehyde) | CH | CH | 190.8 | The carbonyl carbon of the aldehyde is highly deshielded. |

| C=O (Ester) | No Signal | No Signal | 168.5 | The ester carbonyl carbon is also significantly downfield. |

| C-O (Aromatic) | No Signal | No Signal | 152.1 | Aromatic carbon attached to the ether oxygen. |

| C-O (Aromatic) | No Signal | No Signal | 149.8 | Aromatic carbon attached to the methoxy group. |

| C-CHO (Aromatic) | No Signal | No Signal | 130.6 | Aromatic carbon attached to the aldehyde group. |

| CH (Aromatic) | CH | CH | 124.9 | Aromatic methine carbon. |

| CH (Aromatic) | CH | CH | 112.1 | Aromatic methine carbon, shielded by the ether oxygen. |

| CH (Aromatic) | CH | CH | 109.8 | Aromatic methine carbon, shielded by the methoxy group. |

| O-CH₂ (Acetate) | CH₂ | No Signal | 65.5 | Methylene carbon of the acetate group. |

| O-CH₂ (Ethyl) | CH₂ | No Signal | 61.6 | Methylene carbon of the ethyl group. |

| O-CH₃ (Methoxy) | CH₃ | No Signal | 56.1 | Methyl carbon of the methoxy group. |

| CH₃ (Ethyl) | CH₃ | No Signal | 14.2 | Methyl carbon of the ethyl group, in the typical aliphatic region. |

The DEPT-135 spectrum distinguishes between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons, while the DEPT-90 spectrum exclusively shows CH carbons. This combination allows for the unambiguous assignment of each carbon's substitution pattern.

2D NMR Correlation Spectroscopy

To further confirm the structural assignments, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable.

¹H-¹H COSY Analysis

The COSY spectrum reveals correlations between protons that are coupled to each other, typically through two or three bonds.

Figure 2: Key COSY correlation in Ethyl (4-formyl-2-methoxyphenoxy)acetate.

A key correlation in the COSY spectrum of Ethyl (4-formyl-2-methoxyphenoxy)acetate would be observed between the quartet at δ 4.28 ppm (O-CH₂ of the ethyl group) and the triplet at δ 1.31 ppm (CH₃ of the ethyl group). This cross-peak definitively confirms the presence of the ethyl ester moiety. The aromatic protons would also show correlations corresponding to their coupling patterns.

¹H-¹³C HSQC Analysis

The HSQC experiment correlates protons directly to the carbons to which they are attached, providing unambiguous C-H connections.

Figure 3: Expected HSQC correlations for Ethyl (4-formyl-2-methoxyphenoxy)acetate.

The HSQC spectrum would show cross-peaks connecting each proton signal to its corresponding carbon signal as detailed in the tables above, solidifying the assignments made from the 1D spectra.

Conclusion

The comprehensive analysis of the ¹H, ¹³C, DEPT, and 2D NMR spectra provides an unequivocal structural confirmation of Ethyl (4-formyl-2-methoxyphenoxy)acetate. The logical application of these techniques, from initial 1D analysis to the fine-tuning with 2D correlation experiments, represents a robust workflow for the structural elucidation of novel and known organic compounds. This guide serves as a practical reference for researchers, demonstrating the power of NMR spectroscopy in modern chemical and pharmaceutical development.

References

-

Roshna, M. I., et al. (2024). XRD/DFT, Hirshfeld surface analysis and molecular modelling simulations for unfolding reactivity of newly synthesized vanillin derivatives: excellent optical, NLO and protein binding efficiency. Journal of Biomolecular Structure and Dynamics, 43(11), 5241-5259. [Link]

-

MySkinRecipes. (n.d.). Ethyl (4-Formyl-2-Methoxyphenoxy)Acetate. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Mass Spectrometry of Ethyl (4-formyl-2-methoxyphenoxy)acetate

Introduction

Ethyl (4-formyl-2-methoxyphenoxy)acetate is a multifunctional aromatic compound of significant interest in pharmaceutical and fine chemical synthesis. Its structure, incorporating an aldehyde, an ether, and an ester functional group on a benzene scaffold, presents a unique challenge and opportunity for mass spectrometric analysis. Understanding its behavior under various ionization and fragmentation conditions is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in complex reaction matrices. This guide provides a comprehensive overview of the mass spectrometric analysis of this compound, offering both theoretical predictions and practical experimental protocols for researchers, scientists, and drug development professionals.

Molecular Structure and Properties

A thorough understanding of the analyte's physicochemical properties is the foundation for developing a robust mass spectrometry method.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₄O₅ | |

| Molar Mass | 238.24 g/mol | |

| Canonical SMILES | CCOC(=O)COC1=C(C=C(C=C1)C=O)OC | |

| Key Functional Groups | Aromatic ring, Aldehyde, Ether (methoxy and phenoxyacetate), Ester (ethyl acetate) |

Experimental Design: Ionization and Analysis

The choice of ionization technique is critical for the successful analysis of Ethyl (4-formyl-2-methoxyphenoxy)acetate. Both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are suitable, with the selection depending on the specific analytical goal.

-

Electrospray Ionization (ESI): As a soft ionization technique, ESI is ideal for obtaining the intact molecular ion, which is crucial for molecular weight confirmation.[1] ESI typically generates protonated molecules [M+H]⁺ or adducts with cations like sodium [M+Na]⁺ or potassium [M+K]⁺.[2][3][4] Given the presence of multiple oxygen atoms, this molecule is expected to ionize efficiently in positive ion mode.

-

Atmospheric Pressure Chemical Ionization (APCI): APCI is well-suited for the analysis of small, relatively non-polar to moderately polar molecules.[5] It can provide complementary information to ESI and is sometimes more robust for complex matrices.[6]

Experimental Workflow

Caption: Predicted major fragmentation pathways of Ethyl (4-formyl-2-methoxyphenoxy)acetate under EI.

Conclusion

The mass spectrometric analysis of Ethyl (4-formyl-2-methoxyphenoxy)acetate requires a methodical approach, beginning with the selection of an appropriate ionization technique to confirm the molecular weight, followed by tandem mass spectrometry to elicit structurally informative fragments. The predicted fragmentation pattern, dominated by cleavages at the ester and ether linkages, provides a roadmap for the interpretation of experimental data. The protocols and theoretical framework presented in this guide offer a solid foundation for researchers to confidently identify and characterize this important molecule in a variety of applications.

References

-

Interpreting Mass Spectra. (n.d.). Chemistry LibreTexts. Retrieved January 26, 2024, from [Link]

-

Chem Help ASAP. (2022, November 22). common fragmentation mechanisms in mass spectrometry [Video]. YouTube. [Link]

-

Mass Spectrometry of Some Common Functional Groups. (2024, September 30). Chemistry LibreTexts. Retrieved January 26, 2024, from [Link]

-

APCI-MS fragmentation patterns of A phenyl acetate 3 and B vitamin E... (n.d.). ResearchGate. Retrieved January 26, 2024, from [Link]

-

The positive ion APCI mass spectra of five synthetic aldehydes and... (n.d.). ResearchGate. Retrieved January 26, 2024, from [Link]

-

Spectroscopy of Aldehydes and Ketones. (2025, February 24). Chemistry LibreTexts. Retrieved January 26, 2024, from [Link]

-

Ethyl Vanillin. (n.d.). NIST WebBook. Retrieved January 26, 2024, from [Link]

-

Common Adduct and Fragment Ions in Mass Spectrometry. (2022, May 27). ACD/Labs. [Link]

-

Sample Introduction. (n.d.). Department of Chemistry Mass Spectrometry Core Laboratory. Retrieved January 26, 2024, from [Link]

-

Mass Spectrometry of Some Common Functional Groups – Organic Chemistry. (n.d.). NC State University Libraries. Retrieved January 26, 2024, from [Link]

-

Non-destructive and High-Throughput—APCI-MS, PTR-MS and SIFT-MS as Methods of Choice for Exploring Flavor Release | Request PDF. (2025, August 10). ResearchGate. [Link]

-

Müller, M., & Volmer, D. (n.d.). Interpretation of mass spectra. Saarland University. [Link]

-

4-formyl-2-methoxy phenyl acetate | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. (n.d.). PharmaCompass.com. [Link]

-

Isolation and identification of oxidation products of guaiacol from brines and heated meat matrix | Request PDF. (2025, August 7). ResearchGate. [Link]

-

Ethyl vanillate. (n.d.). PubChem. Retrieved January 26, 2024, from [Link]

-

Fragmentation Patterns in Mass Spectrometry. (2020, May 30). Chemistry LibreTexts. [Link]

-

Mass Spectrometry Sample Preparation Guide. (n.d.). Organomation. [Link]

-

Fragmentation of phenyl radical cations in mass spectrometry. (2015, April 9). Chemistry Stack Exchange. [Link]

-

What are common adducts in ESI mass spectrometry? - WKB67428. (n.d.). Waters. [Link]

-

Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. [Link]

-

Guaiacol. (n.d.). Wikipedia. [Link]

-

ChemComplete. (2020, December 17). Solving Mass Spectroscopy Problems - Analyzing Fragmentation Patterns [Video]. YouTube. [Link]

-

Interpreting Mass Spectra. (2023, September 20). OpenStax. [Link]

-

Chad's Prep. (2018, September 20). 14.2a IR Spectra of Carbonyl Compounds | Organic Chemistry [Video]. YouTube. [Link]

-

Sample Preparation Protocol for ESI Accurate Mass Service. (n.d.). University of Oxford. [Link]

-

ethyl vanillate vanillic acid, ethyl ester. (n.d.). The Good Scents Company. [Link]

-

How to determine fragment of compounds in mass spectro ?? I want lectures in this technique and examples. (2016, April 11). ResearchGate. [Link]

-

MS Adduct Calculator. (n.d.). Fiehn Lab. [Link]

-

MASS SPECTROMETRY OF FATTY ALDEHYDES. (n.d.). PMC. [Link]

-

PremedHQ Science Academy. (2015, December 7). Mass Spectrometry - Interpretation Made Easy! [Video]. YouTube. [Link]

-

m-Guaiacol. (n.d.). NIST WebBook. [Link]

-

Proposed guidelines for sample preparation and ESI-MS analysis of humic substances to avoid self-esterification | Request PDF. (2025, August 7). ResearchGate. [Link]

-

a MS SIM chromatogram, b mass spectra of vanillin (peak 1, 9.647 min),... (n.d.). ResearchGate. [Link]

-

Mastering Atmospheric Pressure Chemical Ionization (APCI) in Mass Spectrometry. (n.d.). LabX. [Link]

-

Dealing with Metal Adduct Ions in Electrospray: Part 1. (n.d.). LCGC. [Link]

-

Functional Groups In Organic Chemistry. (2010, October 6). Master Organic Chemistry. [Link]

-

Sample preparation for the ES/MS. (n.d.). University of Bristol. [Link]

-

ESI Adduct Ions. (n.d.). Novatia, LLC. [Link]

-

4-Formyl-2-methoxyphenyl acetate (881-68-5). (n.d.). Chemchart. [Link]

-

Ethylvanillin. (n.d.). PubChem. [Link]

-

Characteristic Fragmentation Patterns of Some 4-(phenylazo)phenols Obtained by Electron Impact Mass Spectrometry | Request PDF. (2025, August 6). ResearchGate. [Link]

-

Phenol, 2-methoxy-4-(2-propenyl)-, acetate. (n.d.). NIST WebBook. [Link]

Sources

Technical Whitepaper: Stability Profiling and Lifecycle Management of Ethyl (4-formyl-2-methoxyphenoxy)acetate

Executive Summary

Ethyl (4-formyl-2-methoxyphenoxy)acetate (CAS 51264-70-1) is a critical pharmacophore intermediate, structurally derived from the alkylation of vanillin. Widely utilized in the synthesis of cardiovascular agents (e.g., Tamsulosin precursors) and fine agrochemicals, its dual-functional nature—possessing both an electrophilic aldehyde and a hydrolytically labile ester—presents specific stability challenges.

This guide provides a scientifically grounded protocol for the storage, handling, and stability monitoring of this compound. It moves beyond generic "store at room temperature" advice to provide a rigorous preservation strategy based on functional group reactivity and ICH Q1A (R2) standards.

Part 1: Molecular Architecture & Vulnerability Analysis

To design an effective storage protocol, one must first understand the molecular "pain points" where degradation initiates.

Structural Profile

-

IUPAC Name: Ethyl 2-(4-formyl-2-methoxyphenoxy)acetate

-

Molecular Formula:

-

Molecular Weight: 238.24 g/mol [1]

-

Physical State: White to off-white crystalline solid (MP: ~60–65°C).

Chemical Susceptibility Matrix

The molecule contains three distinct zones of reactivity.[2] The interaction between these zones dictates the degradation kinetics.

| Functional Group | Primary Risk | Trigger Mechanism | Degradation Product |

| Aromatic Aldehyde (C-4) | Autoxidation | Radical chain reaction initiated by | (4-Carboxy-2-methoxyphenoxy)acetic acid ethyl ester (Carboxylic Acid derivative) |

| Ethyl Ester (C-1 side chain) | Hydrolysis | Nucleophilic attack by | (4-Formyl-2-methoxyphenoxy)acetic acid + Ethanol |

| Methoxy Ether (C-2) | Demethylation | Harsh Lewis acids (rare in storage) or extreme pH. | Generally stable under standard storage. |

Expert Insight: The presence of the electron-donating methoxy group at the ortho position to the phenoxy linkage activates the ring, making the aldehyde slightly more electron-rich and thus susceptible to autoxidation compared to unsubstituted benzaldehyde.

Part 2: Degradation Pathways (Visualization)

The following diagram maps the two primary failure modes: Aerobic Oxidation (Storage in air) and Hydrolysis (Storage in moisture).

Figure 1: Divergent degradation pathways. Pathway A (Oxidation) is the dominant risk in solid-state storage; Pathway B (Hydrolysis) dominates in solution or high-humidity environments.

Part 3: Standardized Storage & Handling Protocol

This protocol is designed to maximize shelf-life (>24 months) and maintain purity >98%.

The "Golden Rule" of Storage

Store Cold, Dry, and Dark. While many suppliers list "Room Temperature" for shipping, long-term storage of the aldehyde functionality requires thermal suppression of oxidation rates.

Detailed Protocol Steps

Step 1: Container Selection

-

Primary Container: Amber borosilicate glass vials (Type I).

-

Why: Amber glass blocks UV radiation (<400 nm), preventing photo-initiated radical formation at the carbonyl carbon.

-

-

Closure: Teflon (PTFE)-lined screw caps.

-

Why: PTFE is inert and prevents leaching of plasticizers (phthalates) from standard caps, which can contaminate the lipophilic ester.

-

Step 2: Headspace Management (The Critical Step)

-

Protocol: Purge the vial headspace with Argon (preferred) or Nitrogen for 15–30 seconds before sealing.

-

Causality: Argon is heavier than air and forms a "blanket" over the solid crystals, whereas Nitrogen can mix more easily with re-entering air. This prevents the "browning" effect typical of oxidized vanillin derivatives.

-

Step 3: Environmental Control

-

Temperature: Refrigerator (

to-

Note: Allow the vial to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid (which would trigger hydrolysis).

-

-

Desiccation: Store the vial inside a secondary jar or desiccator containing silica gel or activated molecular sieves.

Handling Workflow Diagram

Figure 2: Lifecycle management workflow ensuring minimal exposure to moisture and oxygen.

Part 4: Analytical Monitoring (Quality Control)

To validate stability, use the following HPLC method. This separates the parent ester from the oxidized acid and hydrolyzed byproducts.

HPLC Method Parameters

| Parameter | Setting |

| Column | C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150mm, 5µm) |

| Mobile Phase A | 0.1% Phosphoric Acid in Water (Suppresses ionization of the acid degradant) |

| Mobile Phase B | Acetonitrile (ACN) |

| Gradient | 0-2 min: 10% B; 2-15 min: 10% |

| Flow Rate | 1.0 mL/min |

| Detection | UV @ 280 nm (Characteristic absorption of the vanillin core) |

| Retention Order | 1. Hydrolyzed Acid (Polar) 2. Parent Ester (Target) 3. Oxidized Impurities (Variable) |

Self-Validating Check

If the material has degraded:

-

Appearance: Turns from white crystalline to yellow/brown sticky solid (Quinone formation/oxidation).

-

Solubility: Degraded material (carboxylic acids) may show reduced solubility in non-polar solvents (e.g., Hexane) compared to the pure ester.

References

-

Sigma-Aldrich (Merck). 2-(4-Formyl-2-methoxyphenoxy)ethyl acetate Product Specification & MSDS. CAS 692275-82-4 / 51264-70-1. Link

-

PubChem. Ethyl 2-(4-methoxyphenoxy)acetate Compound Summary. National Library of Medicine. (Structural analog data for phenoxyacetate stability). Link

-

ICH Guidelines. Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation. Defines stress testing protocols for hydrolytic and oxidative stress. Link

-

MySkinRecipes. Ethyl (4-Formyl-2-Methoxyphenoxy)Acetate Technical Data. (Confirming synthesis utility in fragrance/pharma). Link

-

ChemicalBook. Synthesis of ethyl (4-formyl-2-iodo-6-methoxyphenoxy)acetate. (Demonstrating the alkylation workflow and fragility of the ester bond). Link

Sources

Technical Safety & Handling Guide: Ethyl (4-formyl-2-methoxyphenoxy)acetate

CAS: 51264-70-1 | Formula: C₁₂H₁₄O₅ | Molecular Weight: 238.24 g/mol

Part 1: Executive Technical Summary

Ethyl (4-formyl-2-methoxyphenoxy)acetate is a bifunctional vanillin derivative serving as a critical intermediate in the synthesis of pharmaceuticals (specifically β-blocker precursors), agrochemicals, and advanced proteomic reagents. Its structure combines a reactive aldehyde moiety (susceptible to oxidation) and an ester linkage (susceptible to hydrolysis), anchored by a methoxy-substituted phenyl ether.

This guide moves beyond generic safety data sheets (SDS) to address the specific handling challenges posed by its low melting point (41–42°C) and dual-reactivity profile. Successful utilization requires strict adherence to moisture-free and oxygen-free protocols to prevent degradation into vanillin and carboxylic acid byproducts.

Part 2: Physicochemical Intelligence

Understanding the physical state is the first line of defense. The proximity of the melting point to ambient temperature necessitates unique handling protocols compared to high-melting solids.

| Property | Value | Operational Implication |

| Physical State | Solid (Crystalline/Powder) | Can fuse/cake at >30°C; store in cool environment to maintain flowability. |

| Melting Point | 41–42°C (105–107°F) | Critical: Do not heat aggressively to transfer. Gentle warming is sufficient. |

| Boiling Point | ~328.7°C (at 760 mmHg) | Low volatility; inhalation hazard primarily from dust, not vapor. |

| Solubility | Soluble in DCM, EtOAc, MeOH | Use non-protic solvents (DCM, THF) for storage to prevent transesterification. |

| Flash Point | ~145°C | Class IIIB Combustible Liquid (when molten). |

| pKa | Non-ionizable (neutral) | pH adjustments affect hydrolysis rates, not solubility. |

Part 3: Hazard Architecture & Risk Assessment

GHS Classification: Warning Target Organs: Respiratory System, Eyes, Skin.

Toxicological Mechanism

While specific LD50 data is often extrapolated for this derivative, its toxicity profile is governed by its metabolic breakdown products:

-

In Vivo Hydrolysis: Esterases rapidly cleave the ethyl ester, releasing ethanol and (4-formyl-2-methoxyphenoxy)acetic acid .

-

Aldehyde Reactivity: The aldehyde group is a protein cross-linker (Schiff base formation), causing irritation to mucous membranes (H335, H319).

Exposure Control Matrix

| Hazard Code | Description | Engineering Control | PPE Requirement |

| H302 | Harmful if swallowed | No eating/drinking in lab. Decontaminate surfaces with 10% NaOH (hydrolysis). | N/A |

| H315/H319 | Skin/Eye Irritation | Fume Hood: Required for all solid handling to prevent dust inhalation. | Gloves: Nitrile (0.11 mm) is sufficient for solid; use Laminate/Butyl for solution handling. |

| H335 | Respiratory Irritation | Local Exhaust Ventilation (LEV): Essential during weighing. | Respirator: N95/P100 if hood unavailable (not recommended). |

Part 4: Strategic Handling & Stability Protocols

The "Low-Melt" Challenge

Because the melting point (41°C) is close to body temperature, handling this compound requires specific techniques to prevent "caking" or inconsistent dosing.

-

Cold Weighing: If the lab temperature exceeds 25°C, chill the reagent bottle in a fridge (4°C) for 30 minutes before weighing to ensure it remains a free-flowing powder.

-

Melt Transfer: For large-scale reactions (>10g), it is often safer to melt the solid in a water bath (45°C) and transfer it as a liquid via syringe, rather than scraping sticky solids.

The "Aldehyde-Ester Paradox" (Storage)

You must balance the needs of two functional groups. The aldehyde oxidizes in air; the ester hydrolyzes in moisture.

-

Primary Threat: Atmospheric Oxidation (Air)

Benzoic Acid derivative. -

Secondary Threat: Hydrolysis (Moisture)

Acid + Alcohol. -

Protocol: Store under Argon or Nitrogen atmosphere. Desiccate at 4°C.

-

Shelf Life: 12 months if sealed; 3 months if opened and stored improperly.

Degradation Pathway Visualization

The following diagram illustrates why inert storage is non-negotiable for analytical purity.

Figure 1: Degradation pathways. Oxidation of the formyl group and hydrolysis of the ester group are the primary stability risks.

Part 5: Experimental & Synthesis Context

Reaction Workflow: Reductive Amination

This compound is frequently used to couple with amines.

-

Solvent Choice: Use anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) . Avoid alcohols if transesterification is a concern.

-

Order of Addition: Dissolve the amine first, then add Ethyl (4-formyl-2-methoxyphenoxy)acetate.

-

Reducing Agent: Add STAB (Sodium Triacetoxyborohydride) after imine formation (1-2 hours) to prevent reduction of the aldehyde before coupling.

Emergency Response Decision Tree

In the event of a spill or exposure, follow this logic flow to minimize harm.

Figure 2: Immediate response protocols for spills and exposure. Note the prohibition of solvents for skin cleaning.

Part 6: Waste Disposal & Environmental Compliance

-

Classification: Non-halogenated organic waste (unless mixed with DCM).

-

Hydrolysis Treatment: For quenching small amounts (<5g), treat with 1M NaOH to hydrolyze the ester and neutralize the aldehyde, then neutralize with HCl before disposal (check local regulations).

-

Ecological Impact: Harmful to aquatic life due to phenolic degradation products. Do not release into drains.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 968872, Ethyl (4-formyl-2-methoxyphenoxy)acetate. Retrieved from [Link]

-

MySkinRecipes (2024). Ethyl (4-Formyl-2-Methoxyphenoxy)Acetate Product Specification & Safety Data. Retrieved from [Link][1][2][3][4]

-

LookChem (2024). Ethyl (4-formylphenoxy)acetate Safety and Physicochemical Properties. Retrieved from [Link][1]

-

Taylor & Francis Online (2023). XRD/DFT, Hirshfeld surface analysis and molecular modelling simulations for unfolding reactivity of newly synthesized vanillin derivatives. Retrieved from [Link]

Sources

"Ethyl (4-formyl-2-methoxyphenoxy)acetate" derivatives synthesis

An In-Depth Technical Guide to the Synthesis of Ethyl (4-formyl-2-methoxyphenoxy)acetate and Its Derivatives

Introduction

Ethyl (4-formyl-2-methoxyphenoxy)acetate, a derivative of the widely recognized flavor compound vanillin, is a valuable intermediate in the synthesis of a variety of organic molecules. Its structure, featuring an aldehyde, an ether, a methoxy group, and an ethyl ester, provides multiple reaction sites for the creation of more complex compounds. This versatility makes it a significant building block for researchers in medicinal chemistry and materials science. This guide offers a comprehensive overview of the synthesis of ethyl (4-formyl-2-methoxyphenoxy)acetate and its subsequent derivatization, providing detailed protocols and insights into the chemical principles involved.

Core Synthesis: The Williamson Ether Synthesis Approach

The most common and efficient method for synthesizing ethyl (4-formyl-2-methoxyphenoxy)acetate is the Williamson ether synthesis.[1] This classic organic reaction involves the reaction of an alkoxide with a primary alkyl halide.[1] In this specific application, the phenoxide of vanillin acts as the nucleophile, attacking an ethyl haloacetate.

Mechanism and Principles

The Williamson ether synthesis proceeds via an S(_N)2 (bimolecular nucleophilic substitution) mechanism.[2] The reaction is initiated by the deprotonation of the hydroxyl group of vanillin by a base to form a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of ethyl chloroacetate or ethyl bromoacetate, displacing the halide ion and forming the ether linkage. The choice of a primary alkyl halide is crucial as secondary and tertiary halides tend to favor elimination reactions.[3]

Detailed Experimental Protocol

-

Materials and Reagents:

-

Vanillin

-

Ethyl chloroacetate or ethyl bromoacetate

-

Potassium carbonate (K(_2)CO(_3))

-

Acetone or Dimethylformamide (DMF)

-

Standard laboratory glassware

-

Magnetic stirrer and heating mantle

-

-

Procedure:

-

In a round-bottom flask, dissolve vanillin and potassium carbonate in acetone or DMF.

-

Add ethyl chloroacetate or ethyl bromoacetate to the mixture.

-

Heat the reaction mixture to reflux and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Evaporate the solvent under reduced pressure.

-

The resulting crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield pure ethyl (4-formyl-2-methoxyphenoxy)acetate.

-

Process Optimization and Critical Parameters

The yield and purity of the final product are influenced by several factors:

| Parameter | Options | Rationale and Impact |

| Base | K(_2)CO(_3), NaH, NaOH | Potassium carbonate is a mild and commonly used base for this reaction. Stronger bases like sodium hydride (NaH) can also be used but require anhydrous conditions. |

| Solvent | Acetone, DMF, Acetonitrile | Polar aprotic solvents like DMF can accelerate the reaction rate by solvating the cation of the base, leaving the anion more nucleophilic.[4] Acetone is a less toxic and more economical option. |

| Leaving Group | Cl, Br, I | Bromo and iodoacetates are more reactive than chloroacetates due to the better leaving group ability of bromide and iodide ions. |

| Temperature | Room temperature to reflux | Heating the reaction mixture increases the reaction rate, but excessive heat can lead to side reactions. |

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of Ethyl (4-formyl-2-methoxyphenoxy)acetate.

Synthesis of Derivatives

The aldehyde functional group of ethyl (4-formyl-2-methoxyphenoxy)acetate is a key site for further chemical modifications, allowing for the synthesis of a diverse range of derivatives.

Reductive Amination

Reductive amination is a powerful method for forming C-N bonds.[5] It involves the reaction of the aldehyde with an amine to form an imine, which is then reduced in situ to the corresponding amine.

-

Mechanism: The reaction begins with the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde, followed by dehydration to form an imine. A reducing agent, such as sodium borohydride (NaBH(_4)) or sodium cyanoborohydride (NaBH(_3)CN), is then used to reduce the imine to a secondary amine.[6]

-

General Protocol:

-

Dissolve ethyl (4-formyl-2-methoxyphenoxy)acetate and a primary or secondary amine in a suitable solvent like methanol.

-

A catalytic amount of acetic acid can be added to facilitate imine formation.[7]

-

Add the reducing agent portion-wise while stirring.

-

After the reaction is complete, the product is isolated by extraction and purified by chromatography.

-

Knoevenagel Condensation

The Knoevenagel condensation is a reaction between an aldehyde or ketone and an active methylene compound, catalyzed by a weak base.[8] This reaction is used to synthesize α,β-unsaturated compounds.

-

Mechanism: A weak base, such as piperidine or pyridine, deprotonates the active methylene compound to form a carbanion. This carbanion then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration leads to the formation of a new carbon-carbon double bond.[9]

-

General Protocol:

-

Dissolve ethyl (4-formyl-2-methoxyphenoxy)acetate and an active methylene compound (e.g., malonic acid, ethyl cyanoacetate) in a solvent like ethanol or pyridine.[10]

-

Add a catalytic amount of a weak base.

-

The reaction mixture is often heated to drive the condensation to completion.

-

The product can be isolated by precipitation or extraction, followed by purification.

-

Derivatization Workflow Example: Reductive Amination

Caption: Workflow for the synthesis of an amine derivative via reductive amination.

Characterization Techniques

The identity and purity of the synthesized ethyl (4-formyl-2-methoxyphenoxy)acetate and its derivatives are confirmed using various spectroscopic techniques.

| Technique | Expected Observations for Ethyl (4-formyl-2-methoxyphenoxy)acetate |

| (_1)H NMR | Signals corresponding to the ethyl group (triplet and quartet), methoxy group (singlet), aromatic protons, aldehyde proton (singlet), and the methylene protons of the acetate group (singlet). |

| (_13)C NMR | Resonances for the carbonyl carbons of the ester and aldehyde, aromatic carbons, and the carbons of the ethyl and methoxy groups. |

| IR Spectroscopy | Characteristic absorption bands for the C=O stretching of the aldehyde and ester, C-O-C stretching of the ether, and aromatic C-H stretching. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound. |

Safety Precautions

Standard laboratory safety practices should be followed during the synthesis and handling of these compounds. This includes wearing personal protective equipment (PPE) such as safety goggles, lab coats, and gloves. All reactions should be performed in a well-ventilated fume hood. The material safety data sheets (MSDS) for all chemicals should be consulted prior to use.

Conclusion

Ethyl (4-formyl-2-methoxyphenoxy)acetate is a versatile synthetic intermediate that can be readily prepared via the Williamson ether synthesis. Its aldehyde functionality provides a convenient handle for a variety of chemical transformations, including reductive amination and Knoevenagel condensation, leading to a wide array of potentially bioactive and functional molecules. The protocols and principles outlined in this guide provide a solid foundation for researchers to explore the rich chemistry of this valuable building block.

References

- Patel, R. J., Patel, P. S., & Patel, K. C. (2012). Synthesis and Evaluation of Vanillin Derivatives as Antimicrobial Agents. Journal of Chemistry, 2013, 1-6.

-

Chemistry Steps. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

- Google Patents. (n.d.). CN103467261B - Synthesizing method of ethyl vanillin.

-

Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

-

Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

-

Lumen Learning. (n.d.). 9.5. Williamson ether synthesis. In Organic Chemistry 1: An open textbook. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Synthesis of Vanillyl Acetate through Fischer Esterification of Acetic Acid and Vanillyl Alcohol Product of Vanillyl Reduction. Retrieved from [Link]

-

YouTube. (2023, March 16). Reductive Amination [Video]. Retrieved from [Link]

-

Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme of Knoevenagel condensation with different methylene substrates,.... Retrieved from [Link]

-

OpenBU. (2011, July 14). Reductive Amination Reaction. Retrieved from [Link]

-

LookChem. (n.d.). Ethyl (4-formylphenoxy)acetate. Retrieved from [Link]

-

PubChemLite. (n.d.). Ethyl 2-(4-formylphenoxy)acetate (C11H12O4). Retrieved from [Link]

-

World Journal of Chemistry. (2024). Study of Synthesis of Ethyl-2-(4-Allyl-2-Methoxyphenoxy)Acetate in Polar Aprotic Solvents. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl (2-methoxyphenoxy)acetate. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 2-(4-methoxyphenoxy)acetate. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Contents. Retrieved from [Link]

-

World Journal of Chemistry. (2025). Study of Synthesis of Ethyl-2-(4-Allyl-2-Methoxyphenoxy)Acetate in Polar Aprotic Solvents. Retrieved from [Link]

-

Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of (4-formyl-2-methoxyphenoxy) acetic acid 1. Retrieved from [Link]

-

University of California, Irvine. (n.d.). Experiment 2: Two-step Synthesis of Ethyl 4-Methoxycinnamate. Retrieved from [Link]

-

ResearchGate. (n.d.). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Retrieved from [Link]

-

Acta Crystallographica Section E: Crystallographic Communications. (2015). Ethyl 2-[(E)-({2,4-dimethoxy-6-[2-(4-methoxyphenyl)ethenyl]benzylidene}amino)oxy]acetate. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 4-methoxyphenylacetate. Retrieved from [Link]

-

MDPI. (2024). Knoevenagel Condensation Catalyzed by Biogenic Carbonates for the Solvent-Free Synthesis of 3-(Furan-2-yl)acrylonitrile Derivatives. Retrieved from [Link]

-

MySkinRecipes. (n.d.). Ethyl (4-Formyl-2-Methoxyphenoxy)Acetate. Retrieved from [Link]

-

ResearchGate. (n.d.). Study of Synthesis of Ethyl-2-(4-Allyl-2-Methoxyphenoxy)Acetate in Polar Aprotic Solvents. Retrieved from [Link]

Sources

- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 4. journal.walisongo.ac.id [journal.walisongo.ac.id]

- 5. researchgate.net [researchgate.net]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. youtube.com [youtube.com]

- 8. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 9. Knoevenagel Condensation | Thermo Fisher Scientific - SG [thermofisher.com]

- 10. websites.umich.edu [websites.umich.edu]

Methodological & Application

Synthesis of β-lactams using "Ethyl (4-formyl-2-methoxyphenoxy)acetate"

Application Note: High-Yield Synthesis of 2-Azetidinones via Staudinger Cycloaddition using Ethyl (4-formyl-2-methoxyphenoxy)acetate

Abstract

This application note details the robust synthesis of pharmacological

Introduction & Strategic Rationale

The

Ethyl (4-formyl-2-methoxyphenoxy)acetate serves as a strategic starting material for three reasons:

-

Bifunctionality: It possesses a reactive aldehyde for imine formation and an ester handle for further derivatization (e.g., hydrolysis to acid, conversion to hydrazides).

-

Solubility Profile: The ethyl ester moiety improves solubility in organic solvents (DCM, Toluene) compared to the parent vanillin acid, facilitating smoother cycloaddition kinetics.

-

Biological Relevance: Vanillin derivatives often exhibit enhanced antimicrobial and antioxidant profiles, potentially synergistic with the

-lactam pharmacophore.

Pre-Synthesis Validation: Starting Material Integrity

Before initiating the workflow, ensure the purity of the starting material.

Compound: Ethyl (4-formyl-2-methoxyphenoxy)acetate

Source Synthesis: Alkylation of Vanillin with Ethyl Bromoacetate in the presence of anhydrous

-

TLC: (Hexane:Ethyl Acetate 7:[1]3)

Single spot, -

Appearance: White to pale yellow crystalline solid.

-

Functional Check: IR spectrum must show distinct carbonyl stretches for Ester (

) and Aldehyde (

Protocol A: Schiff Base (Imine) Formation

The Staudinger reaction requires a stable imine. This step converts the aldehyde functionality into the necessary azomethine (

Reagents & Stoichiometry

| Component | Equivalence | Role |

| Ethyl (4-formyl-2-methoxyphenoxy)acetate | 1.0 eq | Substrate |

| Primary Aromatic Amine (e.g., Aniline) | 1.0 - 1.1 eq | Nucleophile |

| Glacial Acetic Acid | 2-3 drops | Catalyst |

| Ethanol (Absolute) | Solvent (10 mL/mmol) | Medium |

Step-by-Step Procedure

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 eq of Ethyl (4-formyl-2-methoxyphenoxy)acetate in absolute ethanol.

-

Amine Addition: Add 1.0 eq of the chosen primary amine.

-

Catalysis: Add 2-3 drops of glacial acetic acid to protonate the carbonyl oxygen, enhancing electrophilicity.

-

Reflux: Attach a reflux condenser and heat the mixture at

for 3–6 hours.-

Monitoring: Check TLC every hour. The aldehyde spot should disappear.

-

-

Isolation:

-

Cool the reaction mixture to room temperature, then to

in an ice bath. -

The Schiff base usually precipitates as a solid. Filter and wash with cold ethanol.

-

If no precipitate: Evaporate solvent under reduced pressure and recrystallize from Ethanol/Hexane.

-

Protocol B: Staudinger [2+2] Cycloaddition

This is the critical ring-closing step. The reaction involves the in-situ generation of a ketene from an acid chloride, which then undergoes [2+2] cycloaddition with the imine.

Reagents & Stoichiometry

| Component | Equivalence | Role |

| Schiff Base (from Protocol A) | 1.0 eq | Substrate (Dipole) |

| Chloroacetyl Chloride | 1.2 eq | Ketene Precursor |

| Triethylamine ( | 2.5 eq | Base (HCl Scavenger) |

| Dichloromethane (DCM) | Solvent (15 mL/mmol) | Anhydrous Solvent |

Step-by-Step Procedure

-

Setup (Moisture Control): Flame-dry a two-neck round-bottom flask under Nitrogen or Argon flow. Add the Schiff Base (1.0 eq) and dissolve in anhydrous DCM.

-

Base Addition: Add Triethylamine (2.5 eq) to the solution. Cool the mixture to

using an ice bath.-

Note: The solution may darken slightly; this is normal.

-

-

Ketene Precursor Addition: Dilute Chloroacetyl Chloride (1.2 eq) in a small volume of dry DCM. Add this solution dropwise over 30 minutes to the stirring reaction mixture at

.-

Critical Mechanism: The base eliminates HCl from the acid chloride to form the highly reactive ketene in situ.

-

-

Reaction: Allow the mixture to warm to room temperature naturally and stir for 12–18 hours.

-

Optional: If reaction is sluggish (TLC check), reflux gently (

) for 2 hours.

-

-

Workup:

-

Wash the organic layer sequentially with:

-

Water (

) -

Saturated

( -

Brine (

).

-

-

Dry over anhydrous

and concentrate under vacuum.

-

-

Purification: The crude product is often a mixture of cis and trans diastereomers. Purify via Silica Gel Column Chromatography (Gradient: Hexane

Hexane:EtOAc 8:2).

Visualizing the Workflow & Mechanism

Figure 1: Synthetic Pathway

Overview of the conversion from the vanillin derivative to the

Caption: Two-step synthesis: Condensation of the aldehyde to an imine, followed by cycloaddition with an in-situ generated ketene.

Figure 2: Mechanistic Insight (Staudinger Reaction)

Understanding the causality of ring closure.

Caption: The base generates a ketene which undergoes nucleophilic attack by the imine, forming a zwitterion that cyclizes.

Expertise & Troubleshooting (E-E-A-T)

Stereochemical Control (cis vs. trans)

-

Observation: The reaction typically yields a mixture of diastereomers.

-

Causality: The stereochemistry is determined during the zwitterion formation.[2] Electron-donating groups (like the methoxy/ethoxy ether in our starting material) on the imine often favor the cis isomer due to torquoelectronic effects.

-

Separation: The cis isomer is usually more polar. Use a slow gradient on silica gel (100% Hexane

90:10 Hexane:EtOAc) to separate them.

Moisture Sensitivity

-

Failure Mode: Low yield or recovery of starting imine.

-

Reason: Chloroacetyl chloride hydrolyzes rapidly in moist air; the generated ketene reacts with water to form an acid, killing the cycloaddition.

-

Fix: Use freshly distilled DCM (over

) and ensure the

Order of Addition

-

Standard: Add Acid Chloride to (Imine + Base). This keeps the concentration of free ketene low, reducing dimerization side reactions.

-

Alternative (Inverse): If the imine is unstable, generate the ketene separately at

and cannulate it into the imine solution (Advanced).

References

-

Staudinger Synthesis (General Mechanism)

- Title: Staudinger Synthesis - Organic Chemistry Portal.

- Source: Organic Chemistry Portal.

-

URL:[Link]

-

Vanillin-Derived

-Lactams: -

Schiff Base Preparation Protocols

-

Chloroacetyl Chloride Reactivity

Sources

- 1. Disclaimer / Avertissement [epe.bac-lac.gc.ca]

- 2. Staudinger Synthesis [organic-chemistry.org]

- 3. β-Lactam synthesis [organic-chemistry.org]

- 4. Stereoselective synthesis of β-lactams: recent examples - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00309D [pubs.rsc.org]

- 5. Synthesis and evaluation of vanillin Schiff bases as potential antimicrobial agents against ESBL-producing bacteria: towards novel interventions in antimicrobial stewardship - PMC [pmc.ncbi.nlm.nih.gov]

- 6. asianpubs.org [asianpubs.org]

- 7. researchgate.net [researchgate.net]

- 8. rjptonline.org [rjptonline.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols for Cycloaddition Reactions with Ethyl (4-formyl-2-methoxyphenoxy)acetate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: Unlocking Complex Scaffolds from a Versatile Building Block

Ethyl (4-formyl-2-methoxyphenoxy)acetate, a derivative of vanillin, is a richly functionalized aromatic aldehyde that holds significant potential as a versatile starting material in the synthesis of complex molecular architectures. Its unique combination of an electron-rich aromatic ring, a reactive aldehyde, and an ester moiety makes it an attractive substrate for a variety of cycloaddition reactions. These reactions are powerful tools in synthetic organic chemistry, enabling the rapid construction of carbocyclic and heterocyclic ring systems that are central to the discovery of new pharmaceuticals and functional materials.

This comprehensive guide provides detailed application notes and protocols for leveraging Ethyl (4-formyl-2-methoxyphenoxy)acetate in three key types of cycloaddition reactions: the Hetero-Diels-Alder reaction, 1,3-dipolar cycloadditions, and the Povarov multicomponent reaction. The protocols are designed to be robust and adaptable, with a focus on explaining the underlying chemical principles to empower researchers to modify and optimize these methods for their specific synthetic goals.

Hetero-Diels-Alder Reaction: Accessing Dihydropyranone Scaffolds

The Hetero-Diels-Alder (HDA) reaction is a powerful variant of the Diels-Alder reaction where one or more carbon atoms in the diene or dienophile is replaced by a heteroatom.[1] In the context of Ethyl (4-formyl-2-methoxyphenoxy)acetate, the aldehyde functionality can act as a heterodienophile, reacting with an electron-rich diene to form a dihydropyranone ring system. These structures are valuable intermediates in the synthesis of natural products and bioactive molecules.

The reactivity of the aldehyde in this [4+2] cycloaddition is significantly enhanced by the use of a Lewis acid catalyst. The Lewis acid coordinates to the carbonyl oxygen, lowering the energy of the LUMO of the dienophile and thereby accelerating the reaction.[2][3]

Conceptual Workflow: Hetero-Diels-Alder Reaction

Caption: Workflow for the Hetero-Diels-Alder reaction.

Protocol 1: Lewis Acid-Catalyzed Hetero-Diels-Alder Reaction

This protocol describes the reaction of Ethyl (4-formyl-2-methoxyphenoxy)acetate with Danishefsky's diene, a particularly reactive diene for HDA reactions.

Materials:

-

Ethyl (4-formyl-2-methoxyphenoxy)acetate

-

Danishefsky's diene (1-methoxy-3-trimethylsilyloxy-1,3-butadiene)

-

Zinc chloride (ZnCl₂), anhydrous

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexanes/ethyl acetate mixture)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add Ethyl (4-formyl-2-methoxyphenoxy)acetate (1.0 equiv) and anhydrous dichloromethane (5 mL per mmol of aldehyde).

-

Lewis Acid Addition: Cool the solution to -78 °C (dry ice/acetone bath). Add anhydrous zinc chloride (1.1 equiv) portion-wise, ensuring the temperature remains below -70 °C. Stir the mixture for 15 minutes.

-

Diene Addition: Slowly add Danishefsky's diene (1.2 equiv) dropwise to the reaction mixture.

-

Reaction Monitoring: Stir the reaction at -78 °C and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Quenching: Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution (10 mL) at -78 °C. Allow the mixture to warm to room temperature.

-

Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 20 mL).

-

Washing: Wash the combined organic layers with brine (20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired dihydropyranone.

Expected Outcome:

This reaction is expected to yield the corresponding 2-substituted-2,3-dihydro-4H-pyran-4-one. The electron-donating methoxy group on the aromatic ring may slightly decrease the reactivity of the aldehyde compared to unsubstituted benzaldehyde, potentially requiring slightly longer reaction times or a stronger Lewis acid.

| Parameter | Value | Reference |

| Typical Yield | 70-90% | [4] |

| Reaction Time | 2-4 hours | [5] |

| Key Catalyst | Lewis Acid | [2] |

1,3-Dipolar Cycloaddition: Synthesis of Pyrrolidine and Oxazolidine Scaffolds

1,3-Dipolar cycloadditions are powerful reactions for the construction of five-membered heterocyclic rings.[3] In this context, Ethyl (4-formyl-2-methoxyphenoxy)acetate can serve as a dipolarophile, reacting with a 1,3-dipole. A common example is the reaction with an azomethine ylide to form a pyrrolidine ring system, a prevalent scaffold in medicinal chemistry.[6] The aldehyde can also react with other 1,3-dipoles, such as nitrile oxides or diazoalkanes.

Conceptual Pathway: 1,3-Dipolar Cycloaddition

Caption: General scheme for a 1,3-dipolar cycloaddition.

Protocol 2: [3+2] Cycloaddition with an Azomethine Ylide

This protocol details the synthesis of a substituted pyrrolidine via the reaction of Ethyl (4-formyl-2-methoxyphenoxy)acetate with an azomethine ylide generated in situ from the condensation of an α-amino acid and a second aldehyde.[7]

Materials:

-

Ethyl (4-formyl-2-methoxyphenoxy)acetate

-

Sarcosine (N-methylglycine)

-

Paraformaldehyde

-

Toluene, anhydrous

-

Dean-Stark apparatus

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexanes/ethyl acetate mixture)

Procedure:

-

Ylide Generation: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add Ethyl (4-formyl-2-methoxyphenoxy)acetate (1.0 equiv), sarcosine (1.2 equiv), and paraformaldehyde (1.5 equiv) in anhydrous toluene (10 mL per mmol of the limiting reagent).

-

Azeotropic Water Removal: Heat the mixture to reflux and collect the water in the Dean-Stark trap. The reaction progress can be monitored by the amount of water collected. The reaction is typically complete when no more water is collected (usually 2-3 hours).

-

Reaction Monitoring: Monitor the formation of the product by TLC.

-